4-Methoxytriamterene
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Overview
Description
4-Methoxytriamterene is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This specific compound is characterized by the presence of three amino groups at positions 2, 4, and 7, and a 4-methoxyphenyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxytriamterene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate pteridine precursor.
Substitution Reaction: The precursor undergoes a substitution reaction where amino groups are introduced at positions 2, 4, and 7.
Introduction of 4-Methoxyphenyl Group: The 4-methoxyphenyl group is introduced at position 6 through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxytriamterene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the amino groups or the aromatic ring.
Substitution: The compound can participate in substitution reactions, particularly at the amino groups or the methoxy group on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Methoxytriamterene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxytriamterene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation
Comparison with Similar Compounds
Similar Compounds
Triamterene: 6-Phenyl-2,4,7-pteridinetriamine is a similar compound with a phenyl group instead of a 4-methoxyphenyl group.
4-(4-Methoxyphenyl)-6-phenyl-2-pyrimidinylamine: Another related compound with a pyrimidine ring instead of a pteridine ring.
Uniqueness
4-Methoxytriamterene is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(4-methoxyphenyl)pteridine-2,4,7-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O/c1-21-7-4-2-6(3-5-7)8-10(14)18-12-9(17-8)11(15)19-13(16)20-12/h2-5H,1H3,(H6,14,15,16,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFIGLAYTZCDPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199151 |
Source
|
Record name | 4-Methoxytriamterene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5113-30-4 |
Source
|
Record name | 4-Methoxytriamterene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005113304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxytriamterene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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